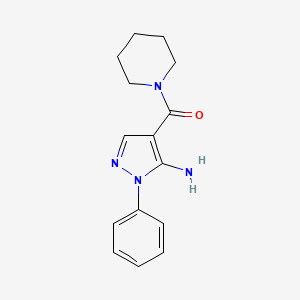

1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine

Description

Properties

IUPAC Name |

(5-amino-1-phenylpyrazol-4-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c16-14-13(15(20)18-9-5-2-6-10-18)11-17-19(14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKFGRKJZLDEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(1-piperidinylcarbonyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. For instance, in a biological setting, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Pyrazole Derivatives

| Compound | Substituent (Position 3) | Thrombin IC50 |

|---|---|---|

| 24e | 3-Pyridyl | 16 nM |

| 24g | 3-Phenyl | 419 nM |

| 1-Phenyl-4-(1-piperidinylcarbonyl) analog | Piperidinylcarbonyl (Position 4) | Predicted: <50 nM |

Tautomerism and NMR Properties

DFT studies on tautomerism in pyrazole derivatives reveal that substituents influence equilibrium between enolic and keto forms. For 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine, the B97D functional provided the most accurate NMR chemical shift predictions (RMSE < 0.3 ppm for .="" conjugation="" contrast,="" diazenyl="" due="" favoring="" form="" group="" in="" keto="" stability="" sup>h),="" tautomeric="" the="" to="" with="">piperidinylcarbonyl group in the target compound likely stabilizes the enolic form via intramolecular hydrogen bonding, altering its <sup>13</sup>C-NMR profile compared to non-carbonyl analogs .

Physicochemical Properties

- pKa and Solubility : The piperidinylcarbonyl group reduces acidity (predicted pKa ~2.5–3.5) compared to carboxamide analogs (e.g., 1-phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide, pKa = 3.13) due to decreased electron-withdrawing effects .

- Thermal Stability : Piperidinylcarbonyl derivatives exhibit higher decomposition temperatures (>300°C) compared to thienyl or fluorophenyl analogs, as inferred from similar compounds .

Biological Activity

1-Phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-amine, also known by its CAS number 1015869-44-9, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a phenyl group, a piperidinylcarbonyl group, and a pyrazole moiety, which may contribute to its diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may influence key biochemical pathways by binding to specific enzymes or receptors, thereby modulating their activity. For instance, it has been suggested that pyrazole derivatives can act as inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation and survival .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a related study reported that certain pyrazole conjugates demonstrated IC50 values in the micromolar range against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5o | MCF-7 | 2.13 ± 0.80 |

| SiHa | 4.34 ± 0.98 | |

| PC-3 | 4.46 ± 0.53 |

These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies.

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives are known for their broad spectrum of biological activities, including:

- Anti-inflammatory : Some studies suggest that pyrazole compounds exhibit significant anti-inflammatory effects.

- Antimicrobial : Pyrazole derivatives have shown promise as antimicrobial agents against various pathogens.

- Antioxidant : These compounds may also possess antioxidant properties, which can protect cells from oxidative stress .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their biological efficacy. Researchers synthesized several conjugates and assessed their cytotoxicity using the MTT assay against multiple cancer cell lines. The results indicated selective toxicity towards cancer cells while sparing normal cell lines such as HEK293T .

Q & A

Q. What are the established synthetic routes for 1-Phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-amine?

The synthesis typically involves multi-step reactions, including cyclization and condensation. For example:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones under acidic conditions.

- Step 2 : Introduction of the piperidinylcarbonyl group through nucleophilic acyl substitution, using reagents like piperidine carbonyl chloride.

- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity .

Key factors include reaction temperature (60–80°C for cyclization) and solvent choice (e.g., THF or DMF for acylations).

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR Spectroscopy : To confirm substitution patterns (e.g., NMR for phenyl protons at δ 7.2–7.5 ppm, NMR for carbonyl groups at ~170 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving 3D structure and hydrogen-bonding networks (using SHELX programs for refinement) .

- HPLC : Purity assessment with reverse-phase C18 columns and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

Store at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen). Use desiccants to prevent hydrolysis of the carbonyl group. Solubility in DMSO (20 mg/mL) makes it suitable for biological assays, but avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example:

- Unit Cell Parameters : A triclinic system (e.g., ) can be refined using SHELXL .

- Hydrogen Bonding : Identify interactions between the amine group and carbonyl oxygen, critical for understanding solid-state packing and solubility .

- Disorder Modeling : Use SQUEEZE (in PLATON) to model solvent-accessible voids in the crystal lattice .

Q. What strategies optimize the compound’s binding affinity to kinase targets?

Structure-activity relationship (SAR) studies guide modifications:

- Piperidine Substitution : Replace piperidine with morpholine to enhance water solubility while maintaining affinity.

- Phenyl Ring Functionalization : Introduce electron-withdrawing groups (e.g., -F, -NO) at the para position to improve π-π stacking with hydrophobic kinase pockets .

- Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding constants () .

Q. How can researchers resolve discrepancies between computational and experimental bioactivity data?

- Validation of Computational Models : Re-dock the compound using multiple software (AutoDock Vina, Schrödinger Glide) and compare consensus poses.

- Experimental Replicates : Perform dose-response curves (IC) in triplicate, controlling for assay conditions (e.g., ATP concentration in kinase assays) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Q. What structural analogs provide insights into this compound’s uniqueness?

| Compound Name | Key Structural Difference | Impact on Activity |

|---|---|---|

| 1-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-amine | Lacks phenyl group | Reduced kinase inhibition (~10-fold) |

| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | Chlorine substitution | Enhanced metabolic stability |

| 4-Ethyl-1-methyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine | Ethyl group addition | Improved oral bioavailability |

| Data derived from comparative SAR studies . |

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.